3-[(4-phenoxybenzoyl)amino]benzoic acid
Description
3-[(4-Phenoxybenzoyl)amino]benzoic acid is a benzoic acid derivative featuring a phenoxybenzoyl amide substituent at the 3-position of the aromatic ring. Such compounds are frequently explored for their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties due to their ability to engage hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
3-[(4-phenoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-19(21-16-6-4-5-15(13-16)20(23)24)14-9-11-18(12-10-14)25-17-7-2-1-3-8-17/h1-13H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZKPXQCASVSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-phenoxybenzoyl)amino]benzoic acid typically involves the reaction of 4-phenoxybenzoyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-phenoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-phenoxybenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-phenoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxybenzoyl group can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Table 1. Comparison of Triazine Derivatives and Target Compound
Isobenzofuranone-Anthranilic Acid Hybrids
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid () incorporates a fused isobenzofuranone ring system. Structural and crystallographic data reveal:
- Hydrogen Bonding : Intermolecular O–H···O and N–H···O interactions stabilize the crystal lattice, which may influence solubility and crystallinity .
- Synthesis : Prepared via condensation of 2-formylbenzoic acid with amines, differing from the target compound’s likely coupling strategy .
Oxadiazole-Cyclized Derivatives
highlights 1,3,4-oxadiazole derivatives derived from 3-(4-phenoxybenzoyl)propionic acid. Cyclization of the carboxylic acid into an oxadiazole ring:
- Enhanced Bioactivity : Improved anti-inflammatory and analgesic effects compared to the parent acid, with reduced ulcerogenic side effects typical of NSAIDs .
Thiazolidinone and Thiazole Derivatives
Compounds like 3-({5-[(4-Carboxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid () and 3-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid () feature sulfur-containing heterocycles:
- Pharmacological Profiles: Thiazolidinones are associated with antimicrobial and antidiabetic activities, while thiazoles may enhance metabolic stability .
- Synthetic Complexity : These derivatives require multi-step syntheses involving cyclocondensation, contrasting with the target compound’s simpler amide formation.
Benzamide-Based PDE-4 Inhibitors
describes 4-[[3-(isobutoxy)-4-methoxybenzoyl]amino]benzoic acid derivatives as PDE-4 inhibitors. Key comparisons include:
- Substituent Effects: The isobutoxy and methoxy groups in these analogs may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s phenoxy group .
- Therapeutic Potential: PDE-4 inhibitors are used in inflammatory diseases, suggesting the target compound’s amide linkage could be optimized for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
